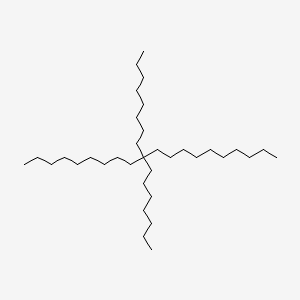
Eicosane, 10-heptyl-10-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Heptyl-10-octylicosane is a saturated hydrocarbon with the molecular formula C35H72. It belongs to the class of alkanes and is characterized by its long carbon chain structure. This compound is also known by its systematic name, 10-n-Heptyl-10-n-octyleicosane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptyl-10-octylicosane typically involves the coupling of heptyl and octyl groups to a central eicosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This involves the reaction of heptyl and octyl magnesium bromides with eicosane in the presence of a catalyst.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the heptyl and octyl groups onto the eicosane backbone.
Industrial Production Methods: Industrial production of 10-Heptyl-10-octylicosane may involve large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 10-Heptyl-10-octylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Removal of functional groups.
Substitution: Halogenated alkanes.
Scientific Research Applications
10-Heptyl-10-octylicosane has various applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in biological membranes and lipid interactions.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-Heptyl-10-octylicosane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows for extensive van der Waals interactions, stabilizing its incorporation into hydrophobic environments .
Comparison with Similar Compounds
Eicosane: A shorter-chain alkane with similar hydrophobic properties.
Hexacosane: Another long-chain alkane, differing in the length of the carbon chain.
Octacosane: Similar in structure but with a longer carbon chain.
Uniqueness: 10-Heptyl-10-octylicosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions in both chemical and biological systems .
Properties
CAS No. |
55470-98-9 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
10-heptyl-10-octylicosane |
InChI |
InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3 |
InChI Key |
FEIFRHBKEQKLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


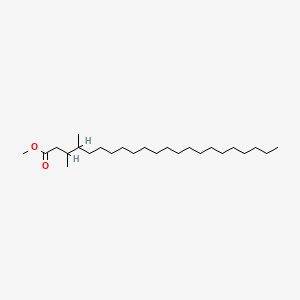
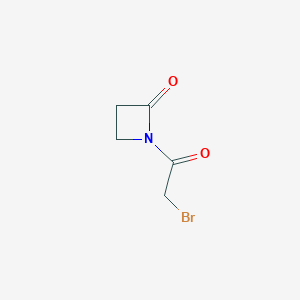
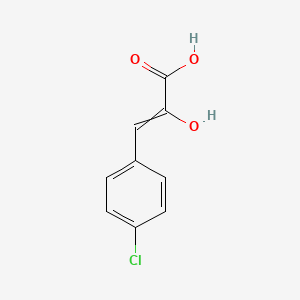
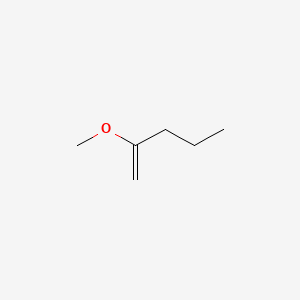
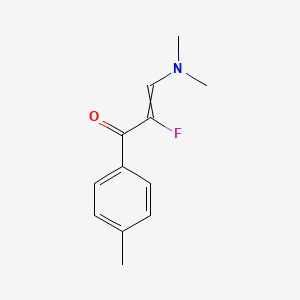
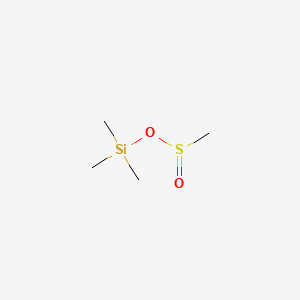
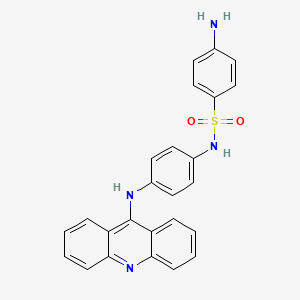
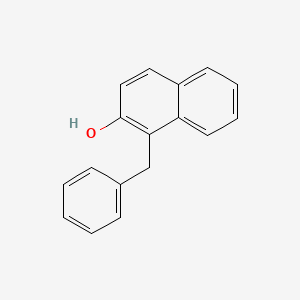
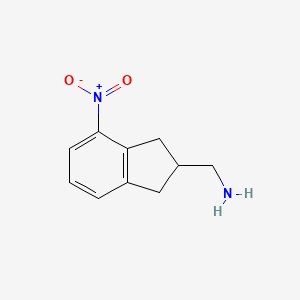
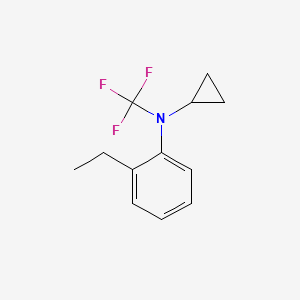
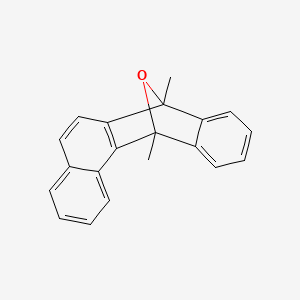
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
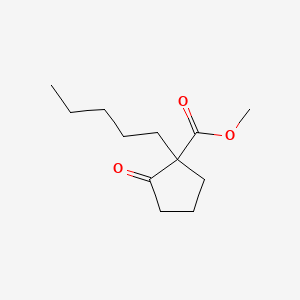
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
